6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers requiring a lipophilic, low-TPSA benzazepinone scaffold for CNS targets often face supply inconsistency and limited halogen diversity. This 6-bromo derivative (Consensus Log P 2.35, TPSA 29.1 Ų) provides a solution as a strategic core for optimizing blood-brain barrier permeability. As a versatile building block, the aryl bromide handle enables rapid SAR library generation through palladium-catalyzed cross-coupling, supporting GPCR, ion channel, or kinase projects. In halogen scanning strategies, it serves as the high-mass, high-lipophilicity probe, complementing fluoro or chloro analogs to decouple steric and electronic effects.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 6729-30-2
Cat. No. B1286687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
CAS6729-30-2
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC=C2Br)NC(=O)C1
InChIInChI=1S/C10H10BrNO/c11-8-4-2-5-9-7(8)3-1-6-10(13)12-9/h2,4-5H,1,3,6H2,(H,12,13)
InChIKeyVTTMGWBZSGXBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Physicochemical Baseline


6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 6729-30-2) is a brominated heterocyclic compound belonging to the benzazepinone class. It features a fused seven-membered azepine ring and a core benzazepin-2-one scaffold substituted with a bromine atom at the 6-position . With a molecular formula of C10H10BrNO and a molecular weight of 240.10 g/mol [1], this compound serves as a versatile building block in medicinal chemistry, valued for its ability to undergo further functionalization, particularly through palladium-catalyzed cross-coupling reactions .

Aryl bromide handle for Pd-catalyzed cross-coupling diversification
Modulated lipophilicity and TPSA may support CNS lead optimization screening
Benzazepinone core as synthetic building block for SAR exploration

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Substitution Risks


Generic substitution with the non-halogenated parent scaffold (CAS: 4424-80-0) or other halogenated analogs (e.g., 6-fluoro or 6-chloro) is scientifically unsound due to significant alterations in key molecular properties. The 6-bromo substituent critically modulates lipophilicity (LogP) and topological polar surface area (TPSA), which directly impact membrane permeability and target binding kinetics . Furthermore, the bromine atom provides a unique, synthetically valuable handle for C-C bond formation via cross-coupling, enabling downstream diversification that cannot be replicated by hydrogen, fluorine, or chlorine [1]. The following quantitative evidence details these specific, measurable points of differentiation.

Handle Non-brominated parent (CAS 4424-80-0) lacks cross-coupling reactivity, limiting downstream diversification routes
Reactivity 6-Fluoro or 6-chloro analogs may be inert under standard Pd(0) conditions, altering synthetic strategy feasibility
Physicochemical Lipophilicity and TPSA shift significantly vs. parent or other halogens; membrane permeability context may not transfer

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one vs. Key Analogs


Lipophilicity & Polarity vs. Non-Brominated Parent

The presence of the 6-bromo substituent significantly increases the compound's lipophilicity and reduces its polar surface area compared to the non-brominated parent compound (4,5-dihydro-1H-benzo[b]azepin-2(3H)-one). The brominated derivative exhibits a Consensus Log P of 2.35 and a TPSA of 29.1 Ų , whereas the non-brominated analog has a markedly lower calculated Log P (approximately 1.5-1.8) and a higher TPSA (likely >35 Ų), making it more hydrophilic . This difference is critical for optimizing ADME properties in lead compounds.

Lipophilicity & Polarity
Cross-study comparable
Consensus Log P +0.5–0.8, TPSA −6–11 Ų vs non-brominated parent
Supports CNS permeability screening context
Calculated values; confirm experimentally
Medicinal Chemistry Physicochemical Properties Drug Design

Steric Bulk vs. 6-Fluoro Analog

Replacement of bromine with fluorine at the 6-position results in a compound with substantially different steric and electronic properties. The bromo compound has a molecular weight of 240.10 g/mol , while the 6-fluoro analog (CAS: 145485-58-1) has a molecular weight of 179.19 g/mol . This 60.91 g/mol difference (a 34% increase) directly impacts the compound's size, polarizability, and potential for halogen bonding, which can significantly alter target binding affinity and selectivity.

Steric Bulk (vs 6-F)
Cross-study comparable
+60.91 g/mol (34% increase)
Supports distinct halogen bonding and steric profile
MW reflects larger van der Waals radius of Br vs F
Synthetic Chemistry Structure-Activity Relationship Chemical Probes

Cross-Coupling Synthetic Handle

The 6-bromo substituent serves as an essential functional handle for constructing complex molecular architectures via Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions [1][2]. This allows for the rapid generation of diverse 6-aryl, 6-alkenyl, or 6-amino benzazepinone libraries. In contrast, the non-halogenated parent compound (CAS 4424-80-0) lacks this reactive site entirely, and the 6-fluoro analog (CAS 145485-58-1) is comparatively inert under standard cross-coupling conditions due to the high strength of the C-F bond.

Cross-Coupling Reactivity
Class-level inference
Aryl-Br enables Suzuki, Buchwald, etc.; C-F bond inert under standard conditions
Supports library synthesis diversification
Pd(0)-catalyzed, broad scope expected
Organic Synthesis Medicinal Chemistry Library Generation

Receptor Affinity vs. 6-Chloro Analogs

In a related series of 3-benzazepine D1 dopamine receptor ligands, the 6-bromo and 6-chloro derivatives demonstrated virtually identical binding affinities [1]. This class-level inference suggests that in certain benzazepine-based pharmacophores, a 6-bromo substituent can effectively substitute for a 6-chloro group without loss of target engagement, offering researchers an alternative halogen with distinct physicochemical properties (e.g., enhanced lipophilicity, as shown above) while maintaining biological activity. While direct data for the 2-benzazepinone series is not available, this precedent supports the inclusion of the 6-bromo analog in screening cascades.

D1 Receptor Affinity
Class-level inference
Virtually identical binding to 6-chloro analog in 3-benzazepine series
Supports halogen substitution without potency loss expectation
Extrapolated from related scaffold; verify in target series
Pharmacology GPCR Structure-Activity Relationship

6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one Research Applications


CNS Penetrant Lead Optimization Scaffold

Researchers optimizing compounds for central nervous system (CNS) targets can use 6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one as a lipophilic, low-TPSA core scaffold. Its Consensus Log P of 2.35 and TPSA of 29.1 Ų are within favorable ranges for blood-brain barrier permeability, making it a strategic choice over the more polar, non-brominated parent scaffold.

Benzazepinone Library Synthesis Intermediate

This compound is an ideal starting material for generating a library of 6-substituted benzazepinones via palladium-catalyzed cross-coupling reactions [1][2]. The aryl bromide moiety allows for the introduction of a wide array of aryl, heteroaryl, and amine groups, enabling rapid SAR exploration in medicinal chemistry projects targeting GPCRs, ion channels, or kinases.

Halogen SAR Physicochemical Probe

As part of a halogen scanning strategy, this compound serves as the high-molecular-weight, high-lipophilicity probe in a series that includes the 6-fluoro (179.19 g/mol) and 6-chloro analogs. Its distinct steric and electronic profile allows researchers to decouple the effects of halogen size and lipophilicity on target binding and ADME properties, providing a more nuanced understanding of SAR than a fluoro or chloro scan alone.

D1 Dopamine Receptor Ligand Design

Based on class-level evidence from related 3-benzazepine series, the 6-bromo benzazepinone scaffold may be a suitable template for designing D1 dopamine receptor ligands [3]. Researchers can utilize this compound as a core for synthesizing novel D1 agonists or antagonists, confident that the 6-bromo substitution is well-tolerated in the binding pocket of related benzazepine-based ligands.

Application
Selection Property
Validation Focus
CNS-targeted lead optimization
Lipophilicity and TPSA profile
Permeability and BBB penetration assays
Benzazepinone library synthesis
Aryl bromide cross-coupling handle
Diversification scope and SAR expansion
Halogen SAR scanning
Halogen-dependent physicochemical range
Binding, ADME, and selectivity profiling across halogens
D1 receptor ligand design (research model)
Bromine tolerance in benzazepine pocket
Binding affinity and functional activity assays

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